1-(4-Bromobutoxy)-4-tert-butylbenzene
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Overview
Description
1-(4-Bromobutoxy)-4-tert-butylbenzene is an organic compound with the molecular formula C14H21BrO It is characterized by a bromobutoxy group attached to a benzene ring, which also bears a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutoxy)-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-tert-butylphenol} + \text{1,4-dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutoxy)-4-tert-butylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding butoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of 1-(4-hydroxybutoxy)-4-tert-butylbenzene.
Oxidation: Formation of 4-tert-butylphenol or 4-tert-butylquinone.
Reduction: Formation of 1-(4-butoxy)-4-tert-butylbenzene.
Scientific Research Applications
1-(4-Bromobutoxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-4-tert-butylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and alkyl groups, influencing biochemical pathways.
Comparison with Similar Compounds
- 4-Bromobutyl phenyl ether
- 1-Bromo-4-phenoxybutane
- 4-Phenoxybutyl bromide
Comparison: 1-(4-Bromobutoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions due to the electronic effects of the tert-butyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-bromobutoxy)-4-tert-butylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)12-6-8-13(9-7-12)16-11-5-4-10-15/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBOAEWGCBVBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514003 |
Source
|
Record name | 1-(4-Bromobutoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-73-1 |
Source
|
Record name | 1-(4-Bromobutoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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